molecular formula C10H12N2O3 B1592684 Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate CAS No. 332013-42-0

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate

Cat. No. B1592684
M. Wt: 208.21 g/mol
InChI Key: LZNFXTXORKMKRF-UHFFFAOYSA-N
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Description

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate is a compound of interest to scientists due to its potential applications in research and development. This compound is composed of a pyridine ring with a methylcarbamoyl substituent, and an ethyl carboxylate group attached to the ring. It is a white, odourless solid, and is soluble in water and other organic solvents. This compound has been the focus of many scientific studies due to its potential applications in research and development.

Scientific Research Applications

Organic Synthesis and Catalysis

Ethyl 2-methyl-2,3-butadienoate, a related compound, acts as a 1,4-dipole synthon in [4 + 2] annulation reactions, demonstrating the utility of ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate derivatives in creating complex organic structures with high regioselectivity and diastereoselectivity. This highlights its role in facilitating the synthesis of highly functionalized tetrahydropyridines, which are of interest for their chemical properties and potential applications in material science and pharmaceuticals (Xue-Feng Zhu et al., 2003).

Heterocyclic Chemistry

The compound's utility extends to the synthesis of novel heterocyclic structures, such as benzothiazole and pyrimido[2,1-b]benzothiazoles derivatives. These compounds are synthesized through one-pot, microwave-assisted reactions, emphasizing operational simplicity, high atom economy, and environmentally benign conditions. The resulting poly-functionalized tri-heterocyclic benzothiazole derivatives have potential applications in drug development and material chemistry, underscoring the importance of ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate derivatives in medicinal and synthetic organic chemistry (Manoj N. Bhoi et al., 2016).

Antimicrobial and Antioxidant Activities

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate derivatives have been evaluated for their biological activities, including antibacterial and antioxidant properties. This is indicative of the broader relevance of such compounds in developing new therapeutic agents with potential efficacy against various bacterial infections and oxidative stress-related conditions. For instance, derivatives synthesized from ethyl pyridine-4-carboxylate have shown significant antibacterial activity, suggesting their potential application in addressing antibiotic resistance (I. Singh & A. Kumar, 2015).

Antineoplastic Research

In the realm of cancer research, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have demonstrated antineoplastic activity. This underscores the importance of ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate derivatives in oncology, offering potential pathways for developing novel anticancer therapies. The specific activity of these derivatives against leukemia models highlights the compound's contribution to advancing cancer treatment strategies (M. Liu et al., 1992).

Supramolecular Chemistry

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate derivatives also play a role in the construction of supramolecular structures, such as coordination polymers with potential applications in gas storage, separation technologies, and catalysis. The ability to form rigid or flexible 3D supramolecular isomers with distinct adsorption properties demonstrates the compound's versatility and its relevance in materials science (Prakash Kanoo et al., 2012).

properties

IUPAC Name

ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)7-4-5-12-8(6-7)9(13)11-2/h4-6H,3H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNFXTXORKMKRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628618
Record name Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate

CAS RN

332013-42-0
Record name Ethyl 2-(methylcarbamoyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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